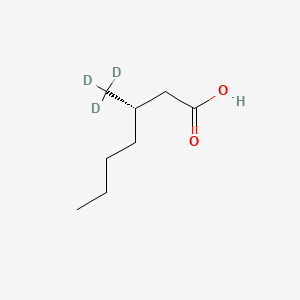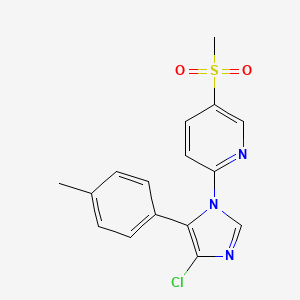
Vitacoxib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vitacoxib is a novel nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is primarily used in veterinary medicine to manage pain and inflammation in animals. Unlike non-selective NSAIDs, this compound specifically targets COX-2, reducing the risk of gastrointestinal side effects associated with COX-1 inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vitacoxib is synthesized through a multi-step process involving the formation of an imidazole ring and subsequent functionalization. The key steps include:
Formation of the imidazole ring: This involves the reaction of 4-chloro-1,2-diaminobenzene with glyoxal in the presence of an acid catalyst.
Functionalization: The imidazole ring is further functionalized by introducing a pyridine moiety and a methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Vitacoxib undergoes several types of chemical reactions, including:
Oxidation: The aromatic methyl group of this compound can be oxidized to form a carboxylic acid derivative.
Hydroxylation: The aromatic ring can undergo hydroxylation to form hydroxymethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Hydroxylation: Catalysts like cytochrome P450 enzymes are employed in biological systems to facilitate hydroxylation.
Major Products
The major products formed from these reactions include:
4-(4-chloro-1-(5-(methyl-sulfonyl)pyridin-2-yl)-1H-imidazol-5-yl)phenyl methanol: (M1)
4-(4-chloro-1-(5-(methyl-sulfonyl)pyridin-2-yl)-1H-imidazol-5-yl)benzoic acid: (M2).
Scientific Research Applications
Vitacoxib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study selective COX-2 inhibition and its effects on inflammation.
Biology: Researchers use this compound to investigate the role of COX-2 in various biological processes, including inflammation and cancer.
Medicine: this compound is explored for its potential therapeutic applications in managing pain and inflammation in both humans and animals.
Industry: The compound is used in the development of new veterinary drugs and formulations.
Mechanism of Action
Vitacoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By blocking COX-2, this compound reduces the synthesis of these prostaglandins, thereby alleviating pain and inflammation. The molecular targets include the active site of the COX-2 enzyme, where this compound binds and prevents the conversion of arachidonic acid to prostaglandin H2 .
Comparison with Similar Compounds
Similar Compounds
- Celecoxib
- Valdecoxib
- Parecoxib
Uniqueness
Vitacoxib is unique in its high selectivity for COX-2 and its favorable pharmacokinetic profile, which includes a long half-life and wide tissue distribution. This makes it particularly effective for managing chronic pain and inflammation in veterinary settings .
Properties
Molecular Formula |
C16H14ClN3O2S |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-[4-chloro-5-(4-methylphenyl)imidazol-1-yl]-5-methylsulfonylpyridine |
InChI |
InChI=1S/C16H14ClN3O2S/c1-11-3-5-12(6-4-11)15-16(17)19-10-20(15)14-8-7-13(9-18-14)23(2,21)22/h3-10H,1-2H3 |
InChI Key |
NSWKPXFHCORWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=CN2C3=NC=C(C=C3)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
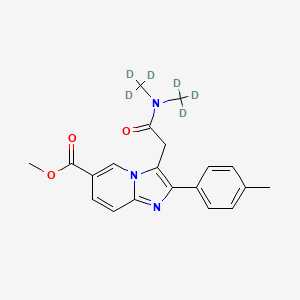
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)


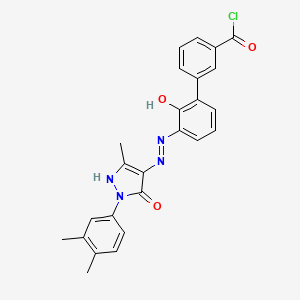

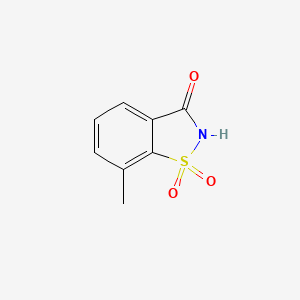
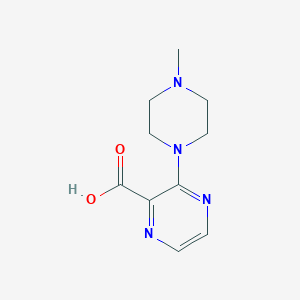
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)

![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)
